molecular formula C6H6Cl2N2O B1463758 2-(4,6-Dichloropyrimidin-5-YL)ethanol CAS No. 853680-74-7

2-(4,6-Dichloropyrimidin-5-YL)ethanol

Cat. No. B1463758
M. Wt: 193.03 g/mol
InChI Key: OTBRMFUGQGCCMO-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

To a solution of (4,6-Dichloro-pyrimidin-5-yl)-acetic acid methyl ester (0.52 g, 2.35 mmol) in ether (40 mL) at −78° C. was added DIBAL-H (1.5M, 4 mL, 6.05 mmol) dropwise. After addition, the mixture was allowed to warm up to room temperature and stirred for 3 hours. Then quenched with 2N HCl (10 mL) at −78° C. Extracted with ethyl acetate (3×50 mL). The organic phase was dried and concentrated to give fairly pure 2-(4,6-Dichloro-pyrimidin-5-yl)-ethanol (0.44 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 8.66 (s, 1H), 3.96 (t, J=6.8 Hz, 2H), 3.23 (t, J=6.8 Hz, 2H). 1.65 (s, 1H). MS (APCI+) [M+H]+194.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[C:6]([Cl:12])=[N:7][CH:8]=[N:9][C:10]=1[Cl:11].CC(C[AlH]CC(C)C)C>CCOCC>[Cl:11][C:10]1[C:5]([CH2:4][CH2:3][OH:2])=[C:6]([Cl:12])[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
COC(CC=1C(=NC=NC1Cl)Cl)=O
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Then quenched with 2N HCl (10 mL) at −78° C
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1CCO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.